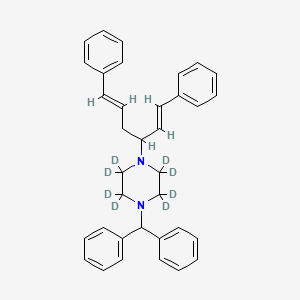![molecular formula C12H21N5O4 B12426256 (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azido group, an amino acid backbone, and a cyclopentyl ring, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid typically involves multiple steps:
Formation of the Cyclopentyl Azide: The starting material, cyclopentanol, is converted to cyclopentyl azide through a substitution reaction with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Protection of the Amino Group: The amino group of the hexanoic acid is protected using a carbamate protecting group such as tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino acid is then coupled with the cyclopentyl azide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules:
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules such as proteins, peptides, and nucleic acids.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclohexyl]oxycarbonylamino]hexanoic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclobutyl]oxycarbonylamino]hexanoic acid: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness
The presence of the cyclopentyl ring in (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in certain applications compared to its cyclohexyl and cyclobutyl analogs.
Propriétés
Formule moléculaire |
C12H21N5O4 |
|---|---|
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H21N5O4/c13-8(11(18)19)4-1-2-7-15-12(20)21-10-6-3-5-9(10)16-17-14/h8-10H,1-7,13H2,(H,15,20)(H,18,19)/t8-,9+,10+/m0/s1 |
Clé InChI |
JYEVZNBYATWOFD-IVZWLZJFSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-] |
SMILES canonique |
C1CC(C(C1)OC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
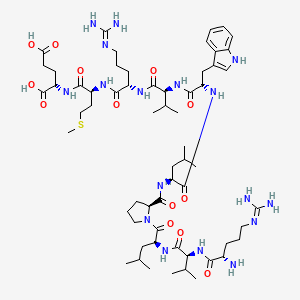
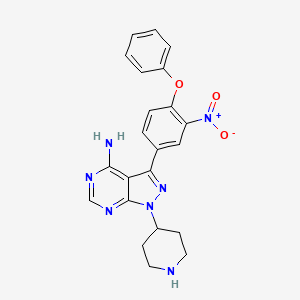
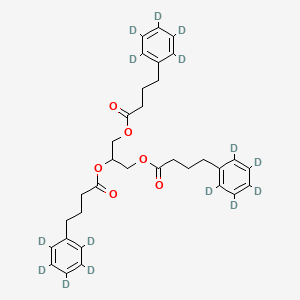
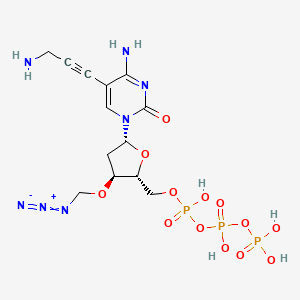
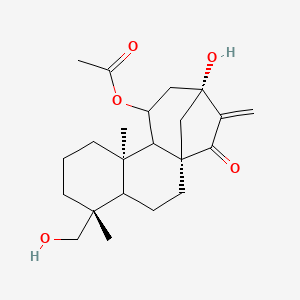
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
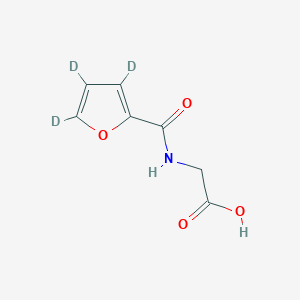
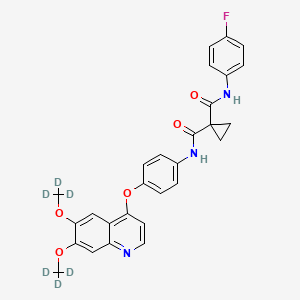


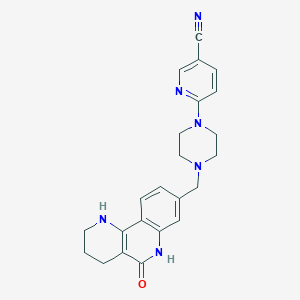
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
